Ceefourin 1 - 315702-40-0

Ceefourin 1

Catalog Number: EVT-263283
CAS Number: 315702-40-0
Molecular Formula: C11H10N4S3
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceefourin-1 is a highly selective inhibitor of multidrug resistance protein 4 (MRP4).

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol

Compound Description: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol serves as a common starting material for synthesizing various 1,2,4-triazole derivatives, including the target compound 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol. This compound exhibits a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. [, , ]

5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound is used as a starting material in the synthesis of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which exhibit antimicrobial and antifungal activities. []

4-({(1E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3)

Compound Description: SB-3 is a Schiff base that demonstrates potent anticancer activity against the hepatocellular carcinoma cell line, HepG2. It inhibits DNA synthesis and induces apoptosis in HepG2 cells. [, ]

5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound is a triazole derivative synthesized from 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide. []

3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles

Compound Description: This group of compounds, synthesized from 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol through alkylation, exhibit varying degrees of antimicrobial and antifungal activity depending on the length of the alkyl chain. The compound with a decyl chain (3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole) shows the most potent activity. []

Source and Classification

Ceefourin 1 is a small molecule identified as a selective inhibitor of the multidrug resistance protein 4, also known as MRP4 or ABCC4. It was discovered through high-throughput screening techniques aimed at identifying compounds that inhibit the transport functions of various multidrug resistance proteins. The classification of Ceefourin 1 categorizes it within the family of small molecule inhibitors with potential therapeutic applications in conditions where MRP4 plays a significant role, such as cancer and cardiovascular diseases .

Molecular Structure Analysis

Ceefourin 1's molecular structure is characterized by its ability to interact specifically with the MRP4 transporter. While detailed structural data (such as crystallography or NMR data) are not provided in the available literature, its molecular formula and structural characteristics suggest it possesses functional groups conducive to binding with the transporter. Understanding its three-dimensional conformation and electronic properties would require advanced computational modeling or empirical structural determination techniques.

Chemical Reactions Analysis

Ceefourin 1 engages in several chemical interactions primarily through its inhibition of MRP4-mediated transport. It has been shown to inhibit the ATP-dependent transport of signaling compounds such as cyclic guanosine monophosphate and thromboxane B2, with half-maximal inhibitory concentration values indicating potent activity (IC50 values around 5.7 µM for cyclic guanosine monophosphate and 3.6 µM for thromboxane B2) . These interactions suggest that Ceefourin 1 can modulate intracellular levels of these signaling molecules, thereby affecting various physiological processes.

Mechanism of Action

The mechanism of action for Ceefourin 1 involves its role as an inhibitor of MRP4, which is responsible for the efflux of several important signaling molecules from cells. By inhibiting MRP4, Ceefourin 1 increases intracellular concentrations of cyclic nucleotides and other substrates that are normally extruded by this transporter. This inhibition leads to enhanced signaling pathways associated with vasodilation and apoptosis in certain cell types, such as leukemic cells where it cooperates with other agents like mercaptopurine to induce apoptosis . The detailed molecular interactions at the binding site of MRP4 warrant further investigation to fully elucidate this mechanism.

Physical and Chemical Properties Analysis

While specific physical properties such as melting point, boiling point, solubility, and spectral data are not extensively documented in existing literature, Ceefourin 1 is expected to exhibit properties typical of small organic molecules. Its lipophilicity may influence its bioavailability and interaction with biological membranes. Additionally, studies indicate that it has a high affinity for binding to MRP4, which is crucial for its function as an inhibitor .

Applications

Ceefourin 1 holds potential applications in various scientific fields:

  • Pharmacology: As an MRP4 inhibitor, it could be used to enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells.
  • Cardiovascular Research: Its ability to modulate platelet aggregation suggests potential therapeutic roles in managing thrombotic disorders.
  • Cell Signaling Studies: Researchers can utilize Ceefourin 1 to explore the roles of cyclic nucleotides in cellular signaling pathways.
Introduction to MRP4/ABCC4 in Multidrug Resistance and Therapeutic Targeting

Role of MRP4/ABCC4 in Chemoresistance: Substrate Specificity and Pathophysiological Implications

Multidrug Resistance Protein 4 (MRP4/ABCC4), an ATP-binding cassette (ABC) transporter, drives chemoresistance by actively effluxing diverse substrates from cells. Its transport repertoire includes:

  • Endogenous signaling molecules: Cyclic nucleotides (cAMP, cGMP), eicosanoids (prostaglandins E1/E2, leukotriene B4), urate, and conjugated steroids [3] [10].
  • Therapeutic agents: Anticancer drugs (6-mercaptopurine, methotrexate, topotecan), antivirals (adefovir, tenofovir), and diuretics (furosemide) [4] [10].

MRP4 overexpression correlates with aggressive disease phenotypes. In acute myeloid leukemia (AML), elevated MRP4 levels correspond with enhanced cAMP efflux, blunting intracellular cAMP-mediated apoptosis and differentiation signals [1] [3]. Similarly, neuroblastoma patients with high ABCC4 expression exhibit significantly poorer survival due to accelerated efflux of chemotherapeutics like irinotecan [2] [4]. Tissue-specific polarization (apical vs. basolateral membrane localization) further enables MRP4 to modulate drug pharmacokinetics in barriers like the blood-brain interface and renal tubules [10].

Table 1: Key MRP4 Substrates and Associated Pathophysiological Consequences

Substrate CategoryRepresentative SubstratesClinical/Pathological Impact
Endogenous Signaling MoleculescAMP, cGMP, PGE2, LTD4Disrupted cytodifferentiation; Immunosuppression in AML
Anticancer Agents6-Mercaptopurine, Methotrexate, TopotecanReduced intracellular drug accumulation; Treatment failure in leukemia/neuroblastoma
Antiviral AgentsAdefovir, Tenofovir, GanciclovirImpaired antiviral efficacy; Altered CNS penetration

Limitations of Existing MRP4 Inhibitors: Selectivity Challenges and Off-Target Effects

First-generation MRP4 inhibitors suffer from critical pharmacological shortcomings:

  • MK-571: Broadly inhibits MRP1-5 and ABCC transporters, antagonizes cysteinyl leukotriene receptors, and non-specifically inhibits phosphodiesterases (PDEs), confounding mechanistic studies [2] [4].
  • Probenecid: Blocks renal tubular secretion of multiple drugs (e.g., penicillin, NSAIDs) by inhibiting OAT1/3 transporters, risking nephrotoxicity and drug-drug interactions [1] [10].
  • Non-selective agents (e.g., dipyridamole, indomethacin): Exhibit activity against P-glycoprotein (P-gp), BCRP, and COX enzymes, limiting therapeutic utility [4] [6].

These agents cannot distinguish MRP4 from homologous transporters or unrelated targets, complicating the interpretation of preclinical data and hindering clinical translation.

Table 2: Selectivity Profiles of MRP4 Inhibitors

InhibitorMRP4 InhibitionKey Off-Target ActivitiesClinical Limitations
MK-571Moderate (IC₅₀ ~10-20 μM)MRP1,2,3,5; CysLT1 receptor; PDEsNon-specific anti-inflammatory effects
ProbenecidWeak (millimolar range)OAT1/3; URAT1; Pan-ABCC inhibitionAlters PK of multiple drugs; Nephrotoxicity
DipyridamoleModerateP-gp; PDE5/6; Adenosine uptakeCardiovascular side effects
Ceefourin 1Potent (IC₅₀ = 1.5 μM)None detected against MRP1-3,5, P-gp, BCRPInvestigational

Rationale for Developing Ceefourin 1 as a Selective MRP4 Inhibitor

Ceefourin 1 emerged from a deliberate effort to overcome the selectivity deficits of existing inhibitors. Its development rationale hinges on:

  • MRP4-Specific Resistance: MRP4 overexpression directly mediates efflux of nucleoside analogs (e.g., 6-MP) and camptothecins in leukemias/solid tumors, necessitating targeted blockade [4] [5].
  • cAMP Homeostasis: In AML, MRP4-regulated cAMP efflux governs cell survival—inhibition elevates intracellular cAMP, triggering differentiation/apoptosis selectively in malignant cells [1] [3].
  • Therapeutic Gap: No clinically approved MRP4-selective inhibitor existed, creating an urgent need for precision tools to reverse chemoresistance without exacerbating toxicity [2] [6].

High-throughput screening (HTS) explicitly prioritized compounds lacking activity against MRP1-3,5, P-gp, and BCRP, positioning Ceefourin 1 as a mechanistically clean probe [4] [9].

Properties

CAS Number

315702-40-0

Product Name

Ceefourin 1

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C11H10N4S3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16)

InChI Key

KVNBVHCJAUXKPJ-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2

Solubility

Soluble in DMSO

Synonyms

Ceefourin-1; Ceefourin 1; Ceefourin1;

Canonical SMILES

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.